REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[CH:5]=[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:3]=1.[I:16]N1C(=O)CCC1=O>C(O)(=O)C>[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[C:5]([I:16])=[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:3]=1
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
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NC1=NC(=CC(N1C)=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
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IN1C(CCC1=O)=O
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Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated to 70° for 5 hours
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Duration
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5 h
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Type
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CUSTOM
|
Details
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evaporated to dryness under vacuum
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Type
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CUSTOM
|
Details
|
The residual solid was azeotroped twice from absolute EtOH
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Type
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TEMPERATURE
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Details
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heated
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Type
|
TEMPERATURE
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Details
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to reflux with 50 ml absolute EtOH
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Type
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TEMPERATURE
|
Details
|
to cool to room temperature
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Type
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FILTRATION
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Details
|
The solids were filtered
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Type
|
WASH
|
Details
|
washed well with absolute EtOH
|
Type
|
CUSTOM
|
Details
|
dried at 80° for 18 hours
|
Duration
|
18 h
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C(C(N1C)=O)I)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |